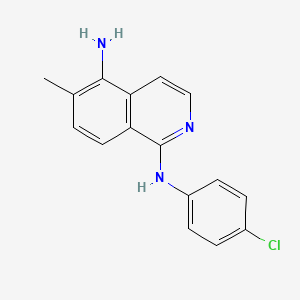
N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine
Cat. No. B8669211
M. Wt: 283.75 g/mol
InChI Key: DAGZHANGSFFOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388165B2
Procedure details


The procedures of Steps (1) and (2) of Example 18 were repeated step by step, except for using 4-chloroaniline instead of aniline in Step (1) of Example 18 to obtain the title compound (0.83 g, 50%).
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
NC1C2C=CC=C(C([NH:14][C:15]3[C:24]([CH3:25])=[CH:23][CH:22]=[C:21]4[C:16]=3[CH:17]=[CH:18][N:19]=[C:20]4[NH:26][C:27]3[CH:32]=[CH:31][CH:30]=[C:29](C(F)(F)F)[CH:28]=3)=O)C=2C=CN=1.[Cl:37]C1C=CC(N)=CC=1>>[Cl:37][C:30]1[CH:31]=[CH:32][C:27]([NH:26][C:20]2[C:21]3[CH:22]=[CH:23][C:24]([CH3:25])=[C:15]([NH2:14])[C:16]=3[CH:17]=[CH:18][N:19]=2)=[CH:28][CH:29]=1
|
Inputs


Step One
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=2C(=CC=CC12)C(=O)NC1=C2C=CN=C(C2=CC=C1C)NC1=CC(=CC=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC=CC=2C(=C(C=CC12)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.83 g | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
